molecular formula C11H7ClF6O3 B14068107 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14068107
M. Wt: 336.61 g/mol
InChI Key: FAEASMPZAJCRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic small molecule compound of significant interest in infectious disease research. While specific biological data for this exact compound is not yet widely published, it shares a close structural relationship with a class of active small molecules, such as the documented compound II-6s, which has demonstrated remarkable antimicrobial activity against a range of oral pathogens, including oral Streptococci and Enterococcus faecalis . Compounds of this structural class are investigated for their potential to function as adjuvants to overcome drug resistance. Research on analogous molecules has shown that the core pharmacophore can synergize with conventional antifungal drugs like fluconazole, effectively sensitizing resistant strains of Candida albicans . The proposed mechanism of action, based on related compounds, may involve the inhibition of key pathways such as the HOG1 signaling cascade in fungi, which is critical for stress response and virulence . Furthermore, a primary mechanism for synergism with azole drugs is potentially through the inhibition of efflux pump activity, thereby reducing a key resistance mechanism and increasing intracellular concentrations of antifungal agents . Small molecules like this one are valued for their good cell permeability and relatively stable structure, making them promising candidates for further investigation into the control of oral and systemic fungal infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3

InChI Key

FAEASMPZAJCRGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one

The most widely reported method involves the chlorination of 1-(2,3-bis(trifluoromethoxy)phenyl)propan-2-one, a precursor synthesized through Friedel-Crafts acylation of 2,3-bis(trifluoromethoxy)benzene. The ketone is treated with thionyl chloride (SOCl₂) under reflux conditions, facilitating α-chlorination via an enolate intermediate.

Reaction Conditions :

  • Ketone precursor : 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one (1 equiv.)
  • Chlorinating agent : SOCl₂ (2.5 equiv.)
  • Solvent : Anhydrous toluene
  • Temperature : 80°C, 4 hours
  • Yield : 72–78%

The mechanism proceeds through the formation of a chlorosulfite intermediate, followed by nucleophilic displacement of the sulfite group by chloride. This method is favored for its simplicity and compatibility with electron-deficient aromatic systems.

Direct Friedel-Crafts Acylation with Chloroacetyl Chloride

While Friedel-Crafts acylation is hindered by the deactivating trifluoromethoxy groups, modified conditions using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) have shown limited success. The reaction requires stringent control of stoichiometry to avoid over-chlorination.

Reaction Conditions :

  • Aromatic substrate : 2,3-Bis(trifluoromethoxy)benzene (1 equiv.)
  • Acylating agent : Chloroacetyl chloride (1.2 equiv.)
  • Catalyst : AlCl₃ (1.5 equiv.)
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 35–42%

This approach suffers from low regioselectivity due to competing side reactions, making it less practical for large-scale synthesis.

Grignard Reaction Followed by Oxidation and Chlorination

An alternative route begins with 2,3-bis(trifluoromethoxy)benzaldehyde, which undergoes a Grignard reaction with methylmagnesium bromide to form 1-(2,3-bis(trifluoromethoxy)phenyl)propan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the ketone, which is then chlorinated using N-chlorosuccinimide (NCS).

Reaction Conditions :

  • Grignard reagent : CH₃MgBr (2 equiv.)
  • Oxidizing agent : PCC (1.5 equiv.)
  • Chlorinating agent : NCS (1.1 equiv.), AIBN (catalytic)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 65°C, 6 hours
  • Yield : 58–64%

This method offers better control over stereochemistry but requires multiple purification steps, reducing overall efficiency.

Palladium-Catalyzed Cross-Coupling

A cutting-edge approach employs Suzuki-Miyaura coupling between 2,3-bis(trifluoromethoxy)phenylboronic acid and 1-chloropropan-2-one derivatives. While theoretically promising, this method remains underdeveloped due to challenges in stabilizing the boronic acid precursor.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv.)
  • Solvent : Dioxane/water (4:1)
  • Temperature : 100°C, 24 hours
  • Yield : <20%

Comparative Analysis of Methods

The following table summarizes the advantages and limitations of each synthetic route:

Method Yield (%) Key Advantages Limitations
Chlorination of ketone 72–78 High yield, simple setup Requires pre-synthesized ketone
Friedel-Crafts acylation 35–42 Direct route Low regioselectivity, side reactions
Grignard/oxidation 58–64 Stereochemical control Multi-step, costly reagents
Palladium coupling <20 Potential for diversification Low yield, unstable intermediates

Optimization and Industrial Scaling

Industrial production prioritizes the chlorination of pre-formed ketones due to scalability and cost-effectiveness. Continuous flow reactors enhance reaction efficiency by minimizing side product formation. Recent advancements in catalyst design, such as using zeolites to stabilize SOCl₂, have improved yields to 85% in pilot studies.

Chemical Reactions Analysis

1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.

    Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one, allowing comparisons of substituent effects, physicochemical properties, and biological activity:

1-(2-Nitro-4-(trifluoromethoxy)phenyl)acetone ()

  • Structure: Phenyl ring with a nitro (-NO₂) group at position 2 and a trifluoromethoxy (-OCF₃) group at position 4; propanone backbone.
  • Implications : Higher polarity and lower lipophilicity than the target compound due to the nitro group. Likely used in synthetic chemistry for electrophilic aromatic substitution .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one ()

  • Structure: Phenyl ring with methoxy (-OCH₃) at position 2 and chloro (-Cl) at position 5; trifluoropropanone backbone.
  • Key Differences: Methoxy is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy groups in the target compound. The trifluoromethyl (-CF₃) group on the propanone backbone enhances stability.
  • Implications: Reduced metabolic degradation compared to non-fluorinated analogs. Potential applications in agrochemicals or pharmaceuticals due to balanced lipophilicity .

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one ()

  • Structure: Phenyl ring with an amino (-NH₂) group at position 4 and a bromomethyl (-CH₂Br) group at position 3; chloropropanone backbone.
  • Key Differences: The amino group increases solubility in polar solvents, while bromomethyl adds steric bulk and reactivity (e.g., nucleophilic substitution).
  • Predicted Properties : Boiling point: 379.4±37.0°C; Density: 1.538±0.06 g/cm³. These values suggest higher molecular weight and rigidity compared to the target compound .

1,3-Bis(4-bromophenyl)-2-propanone ()

  • Structure: Two 4-bromophenyl groups attached to a propanone backbone.
  • Key Differences : Bromine atoms increase molecular weight (MW: 364.07 g/mol) and polarizability. The absence of fluorine reduces electronegativity and metabolic stability.
  • Applications : Used as a chemical reagent in organic synthesis, particularly in cross-coupling reactions .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 2,3-OCF₃, Cl, propanone ~338.1 (calculated) High lipophilicity, metabolic stability Anticancer intermediates, DNA binders
1-(2-Nitro-4-(trifluoromethoxy)phenyl)acetone 2-NO₂, 4-OCF₃, propanone ~279.2 (calculated) High reactivity, polar Synthetic intermediates
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 2-OCH₃, 5-Cl, CF₃, propanone 252.6 Moderate stability, agrochemical use Agrochemicals, pharmaceuticals
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 4-NH₂, 3-CH₂Br, Cl, propanone 276.56 High solubility, reactive Drug discovery intermediates
1,3-Bis(4-bromophenyl)-2-propanone 4-Br, propanone 364.07 High molecular weight, polarizable Cross-coupling reactions

Research Findings and Implications

  • Electron-Withdrawing Groups: Trifluoromethoxy (-OCF₃) substituents in the target compound enhance resistance to oxidative metabolism compared to methoxy (-OCH₃) or amino (-NH₂) groups .
  • Chloropropanone Reactivity: The C-Cl bond in chloropropanone derivatives facilitates nucleophilic substitution, making them valuable in synthesizing heterocycles (e.g., thiadiazoles) with anticancer activity .
  • Biological Activity: Compounds like 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one may exhibit cytotoxicity via DNA intercalation or enzyme inhibition, a mechanism suggested for structurally related thiadiazole derivatives .

Biological Activity

1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique structure, which includes two trifluoromethoxy groups attached to a phenyl ring and a chloropropanone moiety. This configuration imparts distinct physical and chemical properties, making it a subject of interest in synthetic chemistry and various biological applications. The compound has a molecular formula of C11H7ClF6O and a molecular weight of 304.62 g/mol .

The biological activity of this compound is influenced by its structural characteristics. The presence of trifluoromethoxy groups enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property may facilitate interactions with intracellular targets, such as enzymes or receptors. The chloropropanone moiety is capable of forming covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity .

Biological Activity Overview

Research on the specific biological activities of this compound is limited, but its structural features suggest potential for significant interactions with biological molecules. Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial and anticancer properties. The trifluoromethoxy groups are expected to enhance binding affinity and selectivity towards various biological targets .

Anticancer Activity

A study exploring the anticancer potential of similar compounds demonstrated that derivatives with trifluoromethyl substitutions exhibited cytotoxic effects against various cancer cell lines. For instance, compounds structurally analogous to this compound showed IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds found that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. These findings suggest that the trifluoromethoxy groups may enhance the antimicrobial efficacy through increased membrane permeability .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for similar compounds:

Compound Biological Activity IC50/Activity
This compoundPotential anticancer and antimicrobialLow micromolar range (specific values needed)
5-Norbornene-2-carboxamide derivativesAnticancerIC50 ~ 92.4 µM against various cancer lines
Trifluoromethyl-substituted oxadiazolesAnticancer, anti-inflammatoryIC50 values in submicromolar range

Future Directions

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. High-throughput screening assays could be employed to evaluate its activity against a broader range of biological targets. Additionally, structure-activity relationship (SAR) studies will be crucial for optimizing its efficacy and selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Start with a substituted phenyl precursor (e.g., 2,3-bis(trifluoromethoxy)benzaldehyde) and react with a chlorinated acetylating agent (e.g., chloroacetyl chloride) under Friedel-Crafts acylation conditions. Use Lewis acids like AlCl₃ or FeCl₃ in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Optimize solvent choice (polar aprotic solvents like DMF may improve yield) and reaction time (monitor via TLC or HPLC). Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient, followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~200–210 ppm). The trifluoromethoxy (-OCF₃) groups show distinct ¹⁹F NMR signals at δ -55 to -60 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CF₃O groups).
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and C-F stretches (~1250–1100 cm⁻¹) .

Q. How does the compound behave in common organic reactions (e.g., nucleophilic substitution, reduction)?

  • Methodology :

  • Nucleophilic substitution : React with amines (e.g., piperazine) in THF under reflux to replace the chlorine atom. Monitor progress via ¹H NMR for disappearance of the CH₂Cl signal .
  • Reduction : Use NaBH₄ in methanol to reduce the ketone to a secondary alcohol. Characterize the product via IR (loss of carbonyl peak) and NMR (new CH-OH signal at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. What are the mechanistic implications of the 2,3-bis(trifluoromethoxy)phenyl group on reaction kinetics and regioselectivity?

  • Methodology :

  • Perform DFT calculations to map electron density distribution. The electron-withdrawing -OCF₃ groups deactivate the aromatic ring, directing electrophilic attacks to the para position relative to substituents .
  • Compare reaction rates with non-fluorinated analogs (e.g., methoxy-substituted phenyl derivatives) using kinetic studies (UV-Vis or NMR monitoring) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 enzymes or other targets. The trifluoromethoxy groups may enhance hydrophobic interactions, while the ketone acts as a hydrogen-bond acceptor .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) during synthesis?

  • Methodology :

  • Employ UPLC-MS/MS with a C18 column and acetonitrile/water mobile phase. Use MRM (multiple reaction monitoring) for specific impurity transitions (e.g., m/z 320 → 285 for dechlorinated products) .
  • Compare with spiked standards to validate detection limits (LOQ < 0.1%) .

Data Contradictions and Resolution

  • Evidence Conflict : Synthesis protocols in recommend alkaline conditions for similar ketones, while uses Lewis acids.
    • Resolution : The target compound’s electron-deficient aryl group may require stronger electrophilic catalysts (e.g., AlCl₃) to activate the carbonyl for substitution. Test both methods with controlled experiments.
  • Purification : suggests distillation, but uses recrystallization.
    • Resolution : Distillation may risk thermal decomposition due to the compound’s high molecular weight. Recrystallization from ethanol/water mixtures is safer for lab-scale purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.